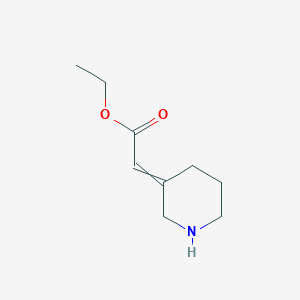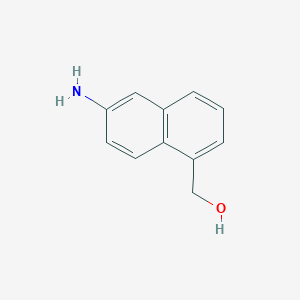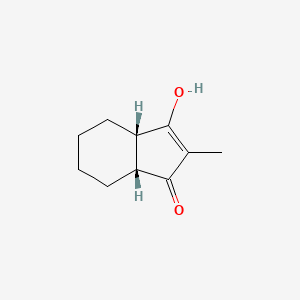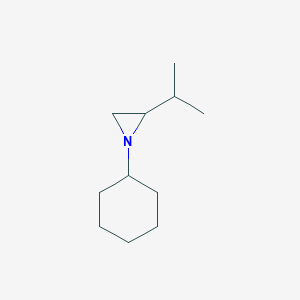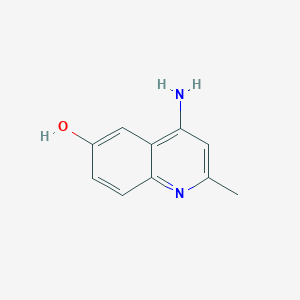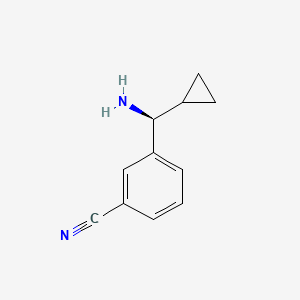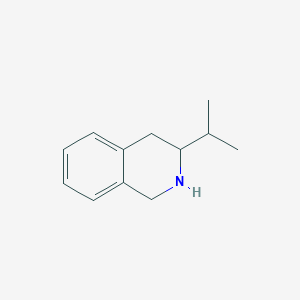![molecular formula C9H6N2O2 B11913454 [1,3]Dioxolo[4,5-g]quinoxaline CAS No. 269-56-7](/img/structure/B11913454.png)
[1,3]Dioxolo[4,5-g]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,3]Dioxolo[4,5-g]quinoxaline: is a heterocyclic compound that features a fused ring system consisting of a quinoxaline core and a dioxole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,3]Dioxolo[4,5-g]quinoxaline typically involves the condensation of ortho-diamines with 1,2-diketones. One common method is the reaction of 1,2-diaminobenzene with glyoxal under acidic conditions to form the quinoxaline core, followed by cyclization with a suitable dioxole precursor .
Industrial Production Methods: Industrial production methods for this compound often utilize transition-metal-free catalysis to enhance the efficiency and sustainability of the synthesis process. Microwave-assisted synthesis and green chemistry principles are also employed to reduce the environmental impact .
Chemical Reactions Analysis
Types of Reactions: [1,3]Dioxolo[4,5-g]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or nucleophiles like amines and thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions include various substituted quinoxalines and dioxole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry: In chemistry, [1,3]Dioxolo[4,5-g]quinoxaline is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of new materials with unique electronic and optical properties .
Biology and Medicine: In the field of biology and medicine, this compound has shown potential as an antimicrobial and anticancer agent. Its derivatives are being studied for their ability to inhibit various enzymes and biological pathways .
Industry: Industrially, this compound is used in the production of dyes, pigments, and polymers. Its unique structural properties make it suitable for applications in optoelectronic devices and sensors .
Mechanism of Action
The mechanism of action of [1,3]Dioxolo[4,5-g]quinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interact with DNA and RNA, leading to the disruption of cellular processes and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
[1,3]Dioxolo[4,5-c]quinoline: Similar in structure but with a quinoline core instead of quinoxaline.
Quinoxaline: The parent compound without the dioxole ring.
[1,3]Dioxolo[4,5-b]quinoxaline: Another structural isomer with different ring fusion.
Uniqueness: [1,3]Dioxolo[4,5-g]quinoxaline is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new compounds with specific biological and industrial applications .
Properties
CAS No. |
269-56-7 |
|---|---|
Molecular Formula |
C9H6N2O2 |
Molecular Weight |
174.16 g/mol |
IUPAC Name |
[1,3]dioxolo[4,5-g]quinoxaline |
InChI |
InChI=1S/C9H6N2O2/c1-2-11-7-4-9-8(12-5-13-9)3-6(7)10-1/h1-4H,5H2 |
InChI Key |
SPCDYCMVQIHLHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=CC3=NC=CN=C3C=C2O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


